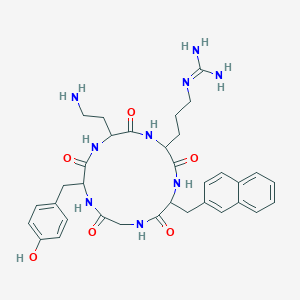

cyclo(-Nal-Gly-D-Tyr-Dab-Arg-)

Description

General Overview of Cyclic Peptides in Biomedical Research

Cyclic peptides are polypeptide chains linked in a circular fashion, a structural feature that imparts several advantages in biological systems. nih.govbiochempeg.com Found in nearly all living organisms, from bacteria to plants and mammals, these compounds are noted for their high binding affinity, target selectivity, and low toxicity, making them attractive candidates for therapeutic development. biochempeg.com

The cyclic structure of these peptides confers significant advantages over their linear counterparts. nih.gov Key benefits include:

Greater Metabolic Stability: Cyclization protects peptides from degradation by exopeptidases and endopeptidases, enzymes that break down peptide chains. This resistance to enzymatic degradation enhances their stability and half-life within biological systems. nih.govbiochempeg.com

Higher Binding Affinity and Selectivity: The rigid conformation of cyclic peptides reduces the entropic cost of binding to target molecules, leading to higher affinity and specificity. nih.govoup.com This allows them to interact precisely with biological targets, minimizing off-target effects. oup.com

Improved Membrane Permeability: The constrained structure of cyclic peptides can facilitate passage across cell membranes, a crucial factor for the efficacy of drug delivery systems. rsc.org

The unique structural features of cyclic peptides translate into a wide array of biological activities. They have been successfully developed as:

Antibiotics

Antifungals

Antitumor agents

Immunosuppressants nih.govbiochempeg.com

Over 40 cyclic peptide drugs are currently on the market, with more in clinical trials, highlighting their significant therapeutic impact. mdpi.combohrium.com Their ability to modulate protein-protein interactions and other challenging biological targets makes them valuable tools in drug discovery. mdpi.comresearchgate.net

Advantages of Cyclic Peptide Scaffolds in Biological Systems

Contextualization of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) within Cyclic Peptide Research

The compound cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) is a synthetic cyclic peptide that incorporates several features designed to enhance its stability and potential biological activity. unc.edu Its structure is a prime example of how researchers are leveraging non-standard amino acids to create novel therapeutic agents.

While most naturally occurring proteins are composed of L-amino acids, the incorporation of their mirror images, D-amino acids, is a key strategy in peptide design. lifetein.com The presence of D-amino acids, such as the D-Tyrosine (D-Tyr) in this compound, offers several advantages:

Enhanced Enzymatic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which are enzymes that typically recognize and cleave L-amino acid sequences. lifetein.comnih.gov This increased stability prolongs the peptide's half-life in the body. americanpeptidesociety.org

Unique Biological Activities: The altered stereochemistry of D-amino acids can lead to unique biological activities and improved binding affinity to specific targets. lifetein.com

Non-canonical amino acids are those not found among the 20 standard proteinogenic amino acids. iiitd.edu.in Their inclusion in peptide design expands the chemical diversity and functional potential of these molecules.

Naphthylalanine (Nal): This non-natural amino acid is characterized by its bulky naphthalene (B1677914) ring. lifetein.com The inclusion of Nal, as seen in cyclo(-Nal-Gly-D-Tyr-Dab-Arg-), can enhance the peptide's hydrophobicity and steric influence, which can be crucial for receptor-ligand interactions. lifetein.com It is often used to mimic and sometimes improve upon the properties of tryptophan. researchgate.net

Diaminobutyric Acid (Dab): Dab is a non-canonical amino acid that is considered a prebiotically plausible basic amino acid. biorxiv.org In peptide design, the substitution of standard basic residues with analogues like Dab can influence the peptide's selectivity and activity. rsc.org

The design of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) builds upon a rich history of research into biologically active cyclic peptides. Some notable examples include:

Vancomycin: An antibiotic used to treat serious bacterial infections. bohrium.com

Cyclosporin A: A potent immunosuppressant widely used in organ transplantation. bohrium.com

Romidepsin: An anticancer agent that functions as a histone deacetylase inhibitor. bohrium.com

Compstatin: A cyclic peptide that inhibits the complement system and has been modified with non-natural amino acids to improve its properties. acs.org

These examples demonstrate the versatility and therapeutic potential of cyclic peptides, a field that continues to evolve with the incorporation of novel chemical moieties.

Structure

3D Structure

Properties

Molecular Formula |

C34H43N9O6 |

|---|---|

Molecular Weight |

673.8 g/mol |

IUPAC Name |

2-[3-[14-(2-aminoethyl)-11-[(4-hydroxyphenyl)methyl]-5-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |

InChI |

InChI=1S/C34H43N9O6/c35-14-13-26-32(48)41-25(6-3-15-38-34(36)37)31(47)43-27(18-21-7-10-22-4-1-2-5-23(22)16-21)30(46)39-19-29(45)40-28(33(49)42-26)17-20-8-11-24(44)12-9-20/h1-2,4-5,7-12,16,25-28,44H,3,6,13-15,17-19,35H2,(H,39,46)(H,40,45)(H,41,48)(H,42,49)(H,43,47)(H4,36,37,38) |

InChI Key |

HARPNEHNTFUJLG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCN)CC4=CC=C(C=C4)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cyclo Nal Gly D Tyr Dab Arg

Strategies for Linear Precursor Synthesis

The initial and critical phase in the synthesis of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) is the assembly of its linear peptide precursor. This process involves the sequential addition of the constituent amino acids—Naphthylalanine (Nal), Glycine (B1666218) (Gly), D-Tyrosine (D-Tyr), Diaminobutyric acid (Dab), and Arginine (Arg)—in the correct order. The two predominant methods for this assembly are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for synthesizing the linear precursor of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-). smolecule.com This technique involves attaching the first amino acid to an insoluble polymer resin and then sequentially adding the subsequent amino acids. wikipedia.org The key advantage of SPPS lies in its ability to simplify the purification process, as excess reagents and by-products can be washed away after each coupling step. beilstein-journals.org

The process typically begins at the C-terminus of the peptide and proceeds towards the N-terminus. wikipedia.org For the synthesis of the linear precursor of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-), the arginine residue would typically be the first amino acid attached to the resin. The synthesis then proceeds by the sequential coupling of Dab, D-Tyr, Gly, and finally Nal.

A crucial aspect of SPPS is the use of protecting groups for the reactive side chains of the amino acids and the α-amino group of the incoming amino acid. google.com The Fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely used for the temporary protection of the α-amino group and is removed by a mild base, such as piperidine, before the next amino acid is coupled. google.com Permanent protecting groups are used for the side chains of Arg, Dab, and D-Tyr to prevent unwanted side reactions during the synthesis.

Key Steps in SPPS for the Linear Precursor:

| Step | Description |

| Resin Preparation | A suitable solid support, often a polystyrene-based resin, is chosen. smolecule.com |

| First Amino Acid Attachment | The C-terminal amino acid (Arginine) is covalently linked to the resin. |

| Deprotection | The temporary protecting group (e.g., Fmoc) on the α-amino group of the attached amino acid is removed. google.com |

| Coupling | The next protected amino acid in the sequence is activated and coupled to the free amino group on the resin-bound peptide. smolecule.com Common coupling reagents include HBTU and DIC. smolecule.com |

| Washing | Excess reagents and by-products are washed away from the resin. beilstein-journals.org |

| Repeat Cycles | The deprotection, coupling, and washing steps are repeated for each subsequent amino acid until the full linear sequence is assembled. |

| Cleavage | The completed linear peptide is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), which also removes the permanent side-chain protecting groups. frontiersin.org |

Solution-Phase Peptide Synthesis Considerations

While less common for laboratory-scale synthesis of peptides, solution-phase peptide synthesis is a viable alternative and can be advantageous for large-scale production. wikipedia.org In this method, the peptide is synthesized while dissolved in a solvent. The primary challenge in solution-phase synthesis is the purification of the product after each step, which often requires crystallization or chromatography.

For the synthesis of the linear precursor of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-), the amino acids would be coupled sequentially in solution. This would involve the protection of the reactive side chains and the selective deprotection of the N-terminus or C-terminus to allow for the formation of the peptide bond. nih.gov Convergent strategies can also be employed, where smaller peptide fragments are synthesized separately and then combined to form the final linear peptide. mdpi.com

Macrocyclization Techniques for Ring Closure

Once the linear precursor H-Nal-Gly-D-Tyr-Dab-Arg-OH has been synthesized and purified, the next critical step is macrocyclization to form the cyclic structure. This intramolecular reaction involves the formation of a covalent bond to close the peptide chain. nih.gov The success of this step is highly dependent on factors such as the peptide sequence, concentration, and the choice of cyclization reagents. altabioscience.com High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular oligomerization. nih.gov

Amide Bond Cyclization Strategies (e.g., Head-to-Tail, Side-Chain to Side-Chain)

The most common method for cyclizing peptides is through the formation of an amide bond, also known as a lactam bridge. biosyn.com

Head-to-Tail Cyclization: This is the most direct method, where the N-terminal amine of the Naphthylalanine residue reacts with the C-terminal carboxylic acid of the Arginine residue to form a cyclic amide. mdpi.comaltabioscience.com This strategy results in a homodetic cyclic peptide where the ring is composed entirely of peptide bonds. qyaobio.com The reaction is typically mediated by coupling reagents such as HATU, HBTU, or PyBOP, which activate the C-terminal carboxyl group. wikipedia.orgmdpi.com

Side-Chain to Side-Chain Cyclization: While not the primary structure of the titular compound, peptides can also be cyclized by forming a bond between the side chains of two amino acid residues. nih.gov For example, an amide bond could be formed between the side-chain carboxyl group of an acidic amino acid (like Aspartic or Glutamic acid) and the side-chain amino group of a basic amino acid (like Lysine or Ornithine). biosyn.com In the context of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-), a hypothetical side-chain to side-chain cyclization could involve the side chain of Dab and another appropriately functionalized amino acid.

Non-Amide Bond Cyclization Methods (e.g., Disulfide Bridges, Ring-Closing Metathesis)

In addition to amide bond formation, other chemical strategies can be employed to create cyclic peptides, although these would result in a different chemical structure than cyclo(-Nal-Gly-D-Tyr-Dab-Arg-). These methods often offer greater stability or unique conformational constraints.

Disulfide Bridges: This common technique involves the oxidation of the thiol groups of two cysteine residues to form a disulfide bond (S-S). qyaobio.com This method is widely used but results in a bond that can be cleaved under reducing conditions. biosyn.com

Ring-Closing Metathesis (RCM): RCM is a powerful method for forming carbon-carbon double bonds. To apply this to peptide cyclization, the linear precursor would need to be synthesized with two terminal alkene-containing unnatural amino acids. A ruthenium-based catalyst is then used to form the cyclic peptide. creative-peptides.com

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that can be used for peptide cyclization. altabioscience.com This involves incorporating an azide-containing amino acid and an alkyne-containing amino acid into the linear peptide, which then react to form a stable triazole ring. altabioscience.com

Thioether Cyclization: A stable thioether bond can be formed by reacting the thiol group of a cysteine residue with an electrophilic group, such as a haloacetylated N-terminus. qyaobio.com

Incorporation of Specific Amino Acid Residues

The unique properties of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) are derived from its specific sequence of amino acids, which includes both natural and non-natural residues. The incorporation of these specific residues during synthesis is a critical aspect of producing the final compound.

The incorporation of non-natural amino acids like Naphthylalanine (Nal) and D-Tyrosine (D-Tyr) is a common strategy in medicinal chemistry to enhance the properties of peptides. jpt.comabyntek.com D-amino acids, such as D-Tyr, are introduced to increase resistance to proteolytic degradation, thereby improving the peptide's stability in biological systems. nih.gov The bulky naphthyl group of Nal can enhance binding affinity and selectivity for specific biological targets. smolecule.com

Diaminobutyric acid (Dab) is a non-proteinogenic amino acid that provides a reactive side-chain amino group, which can be important for the peptide's biological activity or for further chemical modifications. Arginine (Arg) is a basic amino acid with a guanidinium (B1211019) group in its side chain, which is often involved in electrostatic interactions with biological targets.

The synthesis of peptides containing these varied residues requires careful selection of protecting groups and coupling strategies to avoid side reactions and ensure efficient incorporation. acs.org For instance, the guanidinium group of Arginine and the side-chain amino group of Dab must be protected throughout the synthesis until the final deprotection step.

Chemical Synthesis of D-Tyrosine Containing Peptide Segments

The incorporation of a D-tyrosine (D-Tyr) residue is a key stereochemical feature of the peptide. The synthesis of peptide segments containing D-amino acids like D-Tyr generally employs standard solid-phase peptide synthesis (SPPS) or solution-phase methods, with specific considerations for the stereochemistry. nih.govlifetein.com

Key Synthetic Steps:

Protection of Functional Groups: The amino group of D-Tyr is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group, while the carboxyl group is activated for peptide bond formation. The hydroxyl group of the tyrosine side chain often requires a protecting group to prevent side reactions. google.com

Coupling Reactions: The protected D-Tyr is coupled to the growing peptide chain, which is anchored to a solid support (in SPPS) or is in solution. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or more advanced reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). smolecule.com

Stereochemical Integrity: Throughout the synthesis, conditions are carefully controlled to minimize racemization and preserve the D-configuration of the tyrosine residue. The use of D-amino acids can influence the conformational preferences of the resulting peptide. lifetein.com

Table 1: Common Protecting Groups and Coupling Reagents in D-Tyrosine Peptide Synthesis

| Functional Group | Protecting Group | Coupling Reagent |

| α-Amino Group | Fmoc (9-fluorenylmethyloxycarbonyl) | HBTU |

| Carboxyl Group | Ester (e.g., methyl, benzyl) | DCC (dicyclohexylcarbodiimide) |

| Tyrosine Hydroxyl | tBu (tert-Butyl) | HATU |

Integration of Naphthylalanine into the Cyclic Peptide Backbone

Naphthylalanine (Nal), an unnatural amino acid with a bulky aromatic side chain, is a crucial component of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-). Its incorporation significantly influences the peptide's hydrophobicity and potential for aromatic interactions.

The synthesis of peptides containing Nal follows the general principles of peptide synthesis, with the Nal residue being introduced as a protected amino acid derivative during the chain assembly. The large size of the naphthyl group can present steric challenges during the coupling steps, sometimes requiring optimized coupling conditions or longer reaction times to ensure efficient incorporation. The presence of Nal is known to enhance lipophilicity, which can improve membrane permeability. smolecule.com

The integration of Nal into the cyclic backbone is a key determinant of the peptide's conformation and its ability to interact with biological targets. researchgate.net The aromatic side chain of Nal can participate in π-π stacking interactions, which can stabilize specific folded structures of the peptide.

Methods for Incorporating Diaminobutyric Acid Residues

The incorporation of Dab into a peptide sequence requires a differential protection strategy for the α-amino and side-chain amino groups. Typically, the α-amino group is protected with an Fmoc group, while the side-chain amino group is protected with a different orthogonal protecting group, such as a tert-butyloxycarbonyl (Boc) group. This allows for the selective deprotection and modification of the side-chain amino group after the peptide has been assembled.

Analog Design and Structural Modifications

The design of analogs of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) through structural modifications is a key strategy for optimizing its properties, such as binding affinity, selectivity, and metabolic stability.

Stereochemical Variations and Their Synthetic Implications

The stereochemistry of the amino acid residues in a cyclic peptide has a profound impact on its three-dimensional structure and, consequently, its biological activity. sci-hub.se Altering the stereochemistry of one or more amino acid residues in cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) can lead to significant changes in its conformational preferences.

Table 2: Potential Stereochemical Variations and Their Rationale

| Position | Original Residue | Potential Variation | Rationale for Modification |

| 1 | Nal | D-Nal | Explore alternative backbone conformations |

| 3 | D-Tyr | L-Tyr | Investigate the importance of the D-configuration for activity |

| 4 | Dab | D-Dab | Alter the orientation of the side chain |

| 5 | Arg | D-Arg | Probe the role of arginine stereochemistry in receptor binding |

Backbone and Side-Chain Engineering for Modulating Peptide Properties

Modifications to the peptide backbone and amino acid side chains provide a powerful means to fine-tune the properties of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-). sci-hub.sedovepress.com

Backbone Modifications:

N-methylation: The introduction of a methyl group on the amide nitrogen of the peptide backbone can restrict conformational flexibility and improve metabolic stability by protecting against enzymatic cleavage. nih.gov It can also influence the cis/trans isomerization of peptide bonds. nih.gov

Peptoids: Replacing an α-amino acid with an N-substituted glycine residue (a peptoid) can introduce novel side chains and alter the backbone structure.

β-amino acids: The incorporation of β-amino acids, which have an additional carbon atom in the backbone, can create more stable and predictable secondary structures. mdpi.com

Side-Chain Modifications:

Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) onto the aromatic ring of tyrosine or naphthylalanine can modulate the electronic properties of the side chain and introduce the potential for halogen bonding interactions. dovepress.com

Alkylation/Acylation: The side chains of Dab and Arg can be modified through alkylation or acylation to alter their charge, polarity, and steric bulk.

Unnatural Amino Acids: A wide variety of unnatural amino acids with diverse side chains can be incorporated to explore new chemical space and enhance peptide properties. dovepress.com

These modifications can be used to improve various aspects of the peptide, including its binding affinity, selectivity, and pharmacokinetic profile. mdpi.comfrontiersin.org

Table 3: Examples of Side-Chain and Backbone Modifications

| Modification Type | Specific Example | Purpose |

| Backbone | N-methylation of Gly | Increase proteolytic stability, restrict conformation |

| Side-Chain | Fluorination of D-Tyr | Modulate electronic properties, enhance binding |

| Side-Chain | Acylation of Dab side chain | Alter charge and polarity |

Compound Names

| Abbreviation | Full Name |

| Nal | Naphthylalanine |

| Gly | Glycine |

| D-Tyr | D-Tyrosine |

| Dab | Diaminobutyric Acid |

| Arg | Arginine |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| Boc | tert-butyloxycarbonyl |

| DCC | Dicyclohexylcarbodiimide |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| D-Nal | D-Naphthylalanine |

| L-Tyr | L-Tyrosine |

| D-Dab | D-Diaminobutyric Acid |

| D-Arg | D-Arginine |

Conformational Analysis and Solution/solid State Structure of Cyclo Nal Gly D Tyr Dab Arg

Experimental Spectroscopic Characterization of Conformation

The three-dimensional arrangement of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) is elucidated using a combination of Nuclear Magnetic Resonance (NMR) for its solution structure, Circular Dichroism (CD) for secondary structure elements, and X-ray crystallography for its solid-state form.

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining the three-dimensional structure of peptides in a solution environment that mimics physiological conditions. chemrxiv.org For cyclo(-Nal-Gly-D-Tyr-Dab-Arg-), a comprehensive NMR analysis would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

The process begins with the sequential assignment of all proton resonances to their specific amino acid residues within the peptide sequence. chemrxiv.org 2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify protons that are coupled through bonds, allowing for the identification of amino acid spin systems (e.g., the set of protons belonging to the Arginine side chain).

Once spin systems are identified, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are performed. A NOESY spectrum reveals protons that are close to each other in space (typically <5 Å), regardless of whether they are bonded. chemrxiv.org The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints. For a cyclic peptide like this, NOEs between backbone amide protons (NH-NH), side-chain protons, and protons on adjacent residues are used to define the peptide's fold. The presence of a D-amino acid (D-Tyr) and the bulky Naphthylalanine (Nal) residue would be expected to induce specific turns and orientations, which would be confirmed by characteristic NOE patterns.

Table 1: Expected NMR Data for Structural Analysis

| NMR Experiment | Information Gained | Application to cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) |

|---|---|---|

| 1D ¹H NMR | Provides an initial overview of proton chemical environments. | Dispersed chemical shifts would suggest a well-defined structure. |

| 2D COSY/TOCSY | Identifies scalar-coupled protons within each amino acid residue. | Allows for the assignment of specific protons to Nal, Gly, D-Tyr, Dab, and Arg residues. |

| 2D NOESY | Identifies protons that are close in space (< 5 Å). | Provides inter-proton distance constraints to calculate the 3D structure and define the peptide backbone's turns and folds. |

| Temperature Coefficients | Measures the change in amide proton chemical shift with temperature. | Helps identify amide protons involved in stable intramolecular hydrogen bonds (low temperature coefficient values). |

Different secondary structures exhibit characteristic CD spectra:

α-helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 190 nm. uodiyala.edu.iq

β-sheets display a negative band near 217 nm and a positive peak around 195 nm. uodiyala.edu.iq

β-turns , which are very common in cyclic peptides, have varied spectral features depending on their type.

Random coils or unfolded peptides are characterized by a strong negative band near 200 nm. smolecule.com

For a constrained cyclic pentapeptide, the spectrum would likely be a composite of signals from β-turns and other ordered, non-repetitive structures. By comparing the experimental spectrum to reference spectra, one can estimate the percentage of different structural elements present in the molecule. uodiyala.edu.iq

X-ray crystallography provides the most detailed and unambiguous picture of a molecule's conformation, albeit in the solid state. This technique requires the peptide to be grown into a high-quality single crystal. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern.

By analyzing this pattern, researchers can calculate the electron density map of the molecule and determine the precise three-dimensional coordinates of every atom (except hydrogens, which are often too small to be resolved). This yields highly accurate information on bond lengths, bond angles, and torsion angles, providing a static, high-resolution snapshot of the peptide's structure. This solid-state structure can then be compared with the dynamic solution structure obtained from NMR to understand the molecule's conformational flexibility.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Conformational Dynamics and Stability Studies

The function of a cyclic peptide is not only defined by its static structure but also by its dynamic behavior and stability. Cyclization is a key strategy used to reduce conformational flexibility and enhance metabolic stability.

Intramolecular hydrogen bonds are critical for stabilizing the folded conformation of a peptide. In a cyclic peptide like cyclo(-Nal-Gly-D-Tyr-Dab-Arg-), hydrogen bonds between the amide proton (NH) of one residue and the carbonyl oxygen (C=O) of another are expected to be major determinants of the backbone structure, often defining β-turn motifs.

These hydrogen bonds can be identified experimentally using NMR spectroscopy. Protons involved in strong, solvent-shielded hydrogen bonds exhibit a reduced change in their chemical shift as the temperature is varied. This low "temperature coefficient" is a hallmark of a proton participating in an intramolecular hydrogen bond. Identifying these bonds provides a critical set of constraints for defining the peptide's three-dimensional structure.

A primary reason for designing cyclic peptides is to reduce the high conformational flexibility inherent in their linear counterparts. This pre-organization into a more rigid structure can lead to higher receptor affinity and improved stability.

The rigidity of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) is influenced by several factors:

Cyclization: The covalent linkage of the peptide's ends severely restricts the available conformational space.

D-Amino Acid: The inclusion of D-Tyrosine promotes the formation of specific turn structures that would be less favorable with all L-amino acids.

Bulky Side Chains: The large aromatic side chain of 2-Naphthylalanine (Nal) can sterically hinder motion in adjacent parts of the backbone, further rigidifying the structure.

Investigation of Intramolecular Hydrogen Bonding Networks

Influence of Constituent Amino Acids on Preferred Conformations

The specific sequence and stereochemistry of amino acids within a cyclic peptide are primary determinants of its three-dimensional structure. In cyclo(-Nal-Gly-D-Tyr-Dab-Arg-), the inclusion of non-proteinogenic and D-configuration amino acids imposes significant conformational constraints that dictate the molecule's preferred spatial arrangement. These constraints are crucial for reducing the inherent flexibility of the peptide, which can enhance binding affinity and specificity for biological targets by lowering the entropic cost of binding. plos.orgresearchgate.net

Role of D-Tyrosine in Conformational Constraints

The incorporation of a D-amino acid, such as D-Tyrosine (D-Tyr), is a subtle yet profound modification that fundamentally alters the conformational landscape of a cyclic peptide. sci-hub.se While it does not change the peptide's chemical composition, the inversion of stereochemistry at the α-carbon introduces a distinct vector for the amino acid side chain compared to its L-counterpart. sci-hub.se This alteration has significant repercussions for the peptide backbone's dihedral angles (φ, ψ) and is a well-established strategy for inducing specific structural motifs, particularly β-turns. sci-hub.seiupac.org

The presence of a D-amino acid within a peptide sequence often forces the backbone to adopt a βII' turn, a common secondary structure element, with the D-residue typically occupying the i+1 position of the turn. iupac.org This structural imposition helps to pre-organize the peptide into a more rigid and defined conformation. researchgate.netiupac.org Multidimensional NMR and circular dichroism analyses of cyclic peptides containing D-amino acids have revealed that they often assume structures with significant β-hairpin character. nih.gov The high conformational constraint introduced by D-amino acids is a key factor in designing cyclic peptides, as it limits the accessible conformational space, effectively "locking" the peptide into a shape that may be more favorable for receptor binding. plos.orgrsc.org

| Feature | Influence on Peptide Conformation |

| Stereochemistry | Inverts the side chain vector relative to an L-amino acid. sci-hub.se |

| Backbone Angles (φ, ψ) | Deviates significantly from angles typical for L-amino acids, forcing turns. sci-hub.se |

| Secondary Structure | Promotes the formation of specific turn structures, such as βII' turns. iupac.org |

| Flexibility | Reduces overall conformational freedom, leading to a more rigid structure. plos.orgresearchgate.net |

Impact of Naphthylalanine and Diaminobutyric Acid Side Chains on Peptide Fold

Naphthylalanine (Nal) is an unnatural amino acid characterized by its bulky, hydrophobic naphthalene (B1677914) ring system. lifetein.com This large aromatic side chain significantly enhances the peptide's hydrophobicity and steric influence. lifetein.comacs.org In peptide structures, Nal residues are often used to probe or enhance interactions, serving as replacements for other aromatic amino acids like Tryptophan. nih.govresearchgate.net The extended π-system of the naphthalene ring can participate in aromatic stacking interactions, which are competent at stabilizing secondary structures such as β-hairpin folds. nih.govresearchgate.net The steric bulk of Nal demands a specific orientation to avoid clashes within the constrained cyclic framework, thereby influencing the local and global peptide fold. lifetein.com Furthermore, its hydrophobicity can promote interactions with lipid environments, which is a factor in the behavior of cell-penetrating peptides. researchgate.net

| Amino Acid | Side Chain Property | Impact on Peptide Fold |

| Naphthylalanine (Nal) | Bulky, aromatic, hydrophobic. lifetein.com | Enhances hydrophobic interactions; can stabilize folds via aromatic stacking; imposes steric constraints. nih.govresearchgate.net |

| Diaminobutyric Acid (Dab) | Short-chain, basic. pnas.org | Introduces unique electrostatic potential; can disrupt regular secondary structures through alternative salt bridge formation. acs.orgacs.org |

Molecular Interactions and Target Recognition of Cyclo Nal Gly D Tyr Dab Arg

Identification and Characterization of Biological Targets

The biological activity of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) and its analogs is intrinsically linked to their ability to bind to specific receptors and interact with cellular components.

Receptor Binding Assays and Target Specificity Profiling (e.g., G-Protein Coupled Receptors, Chemokine Receptors like CXCR4)

Cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) and its related cyclic peptides are recognized as potent antagonists of the CXCR4 receptor. kyoto-u.ac.jppsu.edu CXCR4, a G-protein-coupled receptor (GPCR), plays a crucial role in various physiological and pathological processes, including immune responses and cancer metastasis. nih.gov The interaction between CXCR4 and its endogenous ligand, CXCL12 (also known as SDF-1), is a critical pathway in these processes. psu.edunih.gov

Receptor binding assays are fundamental in determining the affinity and specificity of these cyclic peptides for CXCR4. Competitive binding assays, often utilizing a radiolabeled form of CXCL12, are employed to measure the inhibitory concentration (IC50) of the compounds. psu.edu For instance, a related cyclic pentapeptide, FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)], which shares a similar structural motif, has demonstrated strong CXCR4-antagonistic activity, comparable to the well-established 14-mer peptide antagonist T140. psu.edu The development of FC131 was guided by a pharmacophore-based approach, identifying the essential residues for high-affinity binding to be Tyr, Nal, and two Arg residues. kyoto-u.ac.jp

The specificity of these peptides for CXCR4 over other receptors is a key aspect of their therapeutic potential. While they are potent CXCR4 antagonists, their interaction with other GPCRs, such as opioid receptors, has also been a subject of investigation, given the structural similarities of some cyclic peptides to known opioid ligands. smolecule.comnih.gov However, the primary focus of research for cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) analogs has been their high affinity and selectivity for CXCR4. kyoto-u.ac.jppsu.edu

The following table summarizes the inhibitory activities of some FC131 derivatives against SDF-1α binding to CXCR4, illustrating the impact of structural modifications on receptor affinity.

| Compound | Amino Acid Sequence | IC50 (nM) |

| 9 | Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-Ψ-) | 9.4 ± 3.0 |

| 10 | Cyclo(-D-Tyr-Arg-Arg-Nal-Ψ-Gly-) | 4.2 ± 0.31 |

| 11 | Cyclo(-D-Tyr-Arg-Arg-D-Nal-Ψ-Gly-) | 4.9 ± 1.1 |

| 14 | Cyclo(-D-Tyr-Ψ-Arg-Arg-Nal-Gly-) | 679 ± 1.1 |

| 15 | Cyclo(-D-Tyr-Ψ-Arg-Arg-D-Nal-Gly-) | 334 ± 1.1 |

| Data sourced from a study on small molecule inhibitors of CXCR4. nih.gov Note: Ψ represents a modified peptide bond. |

Interaction with Cellular Membranes and Subcellular Components

The interaction of cyclic peptides with cellular membranes is a critical factor influencing their bioavailability and mechanism of action. smolecule.com The presence of the naphthylalanine (Nal) residue in cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) enhances its lipophilicity, which is thought to improve membrane permeability compared to more hydrophilic linear peptides. smolecule.com

Studies on related CXCR4 antagonists have shown that these peptides can influence cellular processes that are dependent on membrane dynamics. For example, the stimulation of pancreatic cancer cells with CXCL12 induces a significant increase in actin cytoskeleton polymerization, a process essential for cell invasion and metastasis. psu.edu Analogs of T140 have been shown to effectively inhibit this phenomenon, suggesting an interaction that extends beyond simple receptor binding to interfere with downstream cellular signaling and structural rearrangements. psu.edu Furthermore, the homo- and hetero-oligomerization of CXCR4 within the cell membrane is believed to be important for cancer metastasis, and bivalent ligands based on cyclic peptide antagonists have been designed to target these CXCR4 dimers on the cell surface. scispace.com

Biophysical Characterization of Binding Events

To gain a deeper understanding of the molecular interactions between cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) and its targets, various biophysical techniques are employed. These methods provide quantitative data on binding kinetics, affinity, and thermodynamics.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the kinetics of biomolecular interactions in real-time. nih.gov In the context of cyclic peptide-receptor interactions, SPR can be used to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Binding

Isothermal Titration Calorimetry (ITC) is another indispensable biophysical technique that directly measures the heat changes associated with a binding event. science.gov This allows for the determination of the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. science.gov These thermodynamic parameters provide a complete picture of the binding energetics.

In a typical ITC experiment, a solution of the cyclic peptide would be titrated into a solution containing the target receptor. The heat released or absorbed upon binding is measured, and from the resulting titration curve, the thermodynamic parameters can be derived. This information is crucial for understanding the driving forces of the interaction (i.e., whether it is enthalpy-driven or entropy-driven). Such studies have been performed on various peptide-protein systems, revealing key insights into their binding mechanisms. science.gov

Fluorescence Spectroscopy for Ligand-Target Proximity Studies

Fluorescence spectroscopy is a versatile technique that can be used to study ligand-target interactions by monitoring changes in the fluorescence properties of either the ligand or the target upon binding. uu.nl For instance, if the cyclic peptide contains a fluorescent amino acid like tryptophan or a fluorescent label, its fluorescence emission spectrum, intensity, or anisotropy may change upon binding to the receptor.

Alternatively, changes in the intrinsic fluorescence of the target protein (e.g., from tryptophan residues) upon peptide binding can be monitored. uu.nl Proximity studies can also be conducted using techniques like Förster Resonance Energy Transfer (FRET), where a donor fluorophore on one molecule transfers energy to an acceptor fluorophore on another molecule when they are in close proximity. By labeling the cyclic peptide and the receptor with a FRET pair, the binding event can be detected and quantified.

Structural Basis of Ligand-Target Recognition

The interaction between the cyclic pentapeptide cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) and its biological targets, primarily chemokine and melanocortin receptors, is a sophisticated process governed by its distinct three-dimensional structure. This structure facilitates a precise molecular dialogue, enabling high-affinity binding and functional modulation of the receptor. The cyclic nature of the peptide constrains its conformational flexibility, pre-organizing the pharmacophoric groups into a bioactive conformation that is favorable for receptor recognition. This reduces the entropic penalty upon binding, contributing to a stronger interaction.

Elucidation of Binding Pockets and Interaction Interfaces

The binding of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) and related cyclic peptides to their receptors, such as the CXCR4 receptor, occurs within a well-defined binding pocket. This pocket is typically a complex, multi-part interface formed by the extracellular loops and transmembrane helices of the G-protein coupled receptor (GPCR). The interaction is not a simple lock-and-key mechanism but rather an induced-fit process where both the ligand and the receptor may undergo conformational adjustments to achieve optimal binding.

The binding pocket for cyclic pentapeptide antagonists like those related to cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) within the CXCR4 receptor involves key interactions with specific domains of the receptor. For instance, studies on similar cyclic peptides have shown that the binding site is located in the transmembrane region of the receptor. kyoto-u.ac.jp The pocket can be broadly divided into a polar upper part and a more hydrophobic lower part. biorxiv.org The polar region is responsible for anchoring the charged residues of the peptide, while the hydrophobic region accommodates the aromatic side chains. biorxiv.org

The interface is characterized by a network of hydrogen bonds, electrostatic interactions, and hydrophobic contacts. Water molecules can also play a crucial role in mediating the interaction between the peptide and the receptor, forming a hydrogen bond network that bridges the two. kyoto-u.ac.jp The distinct amino acid composition of the binding pocket contributes to the selectivity of the ligand for a particular receptor subtype. biorxiv.org

Table 1: Key Interaction Types in Ligand-Target Recognition

| Interaction Type | Description |

|---|---|

| Electrostatic Interactions | Attraction between the positively charged guanidinium (B1211019) group of Arginine (Arg) and the amino group of Diaminobutyric acid (Dab) with negatively charged residues (e.g., Aspartic acid) on the receptor. |

| Hydrophobic Interactions | The bulky, non-polar 2-naphthylalanine (Nal) residue inserts into a hydrophobic pocket within the receptor, contributing significantly to binding affinity. |

| Hydrogen Bonding | The hydroxyl group of the D-Tyrosine (D-Tyr) residue and the amide bonds of the peptide backbone form hydrogen bonds with polar residues in the receptor's binding site. |

| Cation-π Interactions | Potential interaction between the positively charged Arg residue and the aromatic ring of a receptor residue. |

Role of Specific Residues in High-Affinity Binding and Selectivity

Glycine (B1666218) (Gly): As the simplest amino acid with no side chain, glycine provides conformational flexibility to the peptide backbone. This flexibility allows the cyclic structure to adopt the optimal conformation for receptor binding. It often acts as a linker, enabling the proper spatial orientation of the other pharmacophoric residues. kyoto-u.ac.jp

D-Tyrosine (D-Tyr): The D-configuration of tyrosine is crucial for the peptide's bioactivity. D-amino acids can induce specific turns in the peptide backbone, which are essential for correct positioning of the side chains for receptor interaction. researchgate.net The hydroxyl group of the tyrosine side chain can form a key hydrogen bond with the receptor, and the aromatic ring can participate in hydrophobic or π-stacking interactions. kyoto-u.ac.jp The presence of a D-amino acid can also confer increased stability against enzymatic degradation. genscript.com

Diaminobutyric acid (Dab): This non-standard amino acid contains a primary amine in its side chain, which is protonated at physiological pH. google.com This positive charge allows for a crucial electrostatic interaction with a negatively charged residue, such as aspartic acid, in the binding pocket of the receptor. researchgate.net This salt bridge is a major contributor to the binding affinity.

Arginine (Arg): Similar to Dab, the arginine residue possesses a strongly basic guanidinium group in its side chain. This group is also positively charged and forms strong electrostatic interactions and hydrogen bonds with acidic residues (like aspartate or glutamate) on the receptor. kyoto-u.ac.jp The presence of two positively charged residues (Dab and Arg) often leads to a significant increase in binding affinity due to these powerful electrostatic interactions. kyoto-u.ac.jp

Table 2: Summary of Residue Contributions to Binding

| Residue | Key Structural Feature | Primary Role in Binding |

|---|---|---|

| cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) | Cyclic Pentapeptide | |

| Nal | Bulky Aromatic Side Chain | Hydrophobic anchoring, enhances lipophilicity. kyoto-u.ac.jpsmolecule.com |

| Gly | No Side Chain | Provides conformational flexibility. kyoto-u.ac.jp |

| D-Tyr | D-Configuration, Hydroxyl Group | Induces turns, hydrogen bonding, enzymatic stability. kyoto-u.ac.jpresearchgate.net |

| Dab | Positively Charged Amino Group | Electrostatic interactions with receptor. google.comresearchgate.net |

| Arg | Positively Charged Guanidinium Group | Strong electrostatic interactions and hydrogen bonding. kyoto-u.ac.jp |

Structure Activity Relationship Sar Studies of Cyclo Nal Gly D Tyr Dab Arg and Its Analogues

Systematic Residue Substitution and Deletion Analysis

Alanine (B10760859) Scanning and Other Amino Acid Substitutions to Identify Critical Residues

Alanine (Ala) scanning, a technique where individual amino acid residues are systematically replaced by alanine, is instrumental in identifying residues that are critical for biological function. nih.gov Studies on the analogous compound FC131 [cyclo(-D-Tyr1-Arg2-Arg3-Nal4-Gly5-)] have demonstrated that substitution of certain residues leads to a dramatic loss of potency, highlighting their importance. nih.gov

Specifically, replacing either the Arginine at position 3 (Arg3) or the 3-(2-naphthyl)alanine at position 4 (Nal4) with alanine resulted in a significant reduction in CXCR4 antagonistic activity. nih.gov This indicates that the guanidinium (B1211019) group of Arg3 and the bulky aromatic side chain of Nal4 are crucial for high-affinity binding to the receptor. nih.govkyoto-u.ac.jp These findings underscore the essential roles of both basic and aromatic residues, which must be appropriately arranged on the peptide framework to achieve potent activity. scite.ai

| Parent Compound | Analogue | Substitution | Effect on Activity | Reference |

|---|---|---|---|---|

| cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) | [Ala3]-FC131 | Arg3 → Ala | Significant loss of potency | nih.gov |

| cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) | [Ala4]-FC131 | Nal4 → Ala | Significant loss of potency | nih.gov |

| cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) | [Gly5]-FC131 (replaces D-Tyr) | D-Tyr5 → Gly | 13-fold reduction in potency | rsc.org |

Impact of Charge, Hydrophobicity, and Steric Bulk on Biological Activity

The biological activity of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) and its analogues is profoundly influenced by the physicochemical properties of the constituent amino acid side chains, namely their charge, hydrophobicity, and steric bulk. uodiyala.edu.iq The potency of these peptides relies on a carefully balanced arrangement of basic (positively charged) and aromatic (hydrophobic) residues. scite.aikyoto-u.ac.jp

Hydrophobicity and Steric Bulk: The 3-(2-naphthyl)alanine (Nal) residue provides a large, hydrophobic, and sterically demanding side chain. acs.org SAR studies have confirmed that the distal aromatic ring of the Nal side chain is a requirement for maintaining high potency. rsc.org This bulky aromatic group is believed to anchor the peptide into a hydrophobic region of its target receptor, a common interaction mode for high-affinity ligands. kyoto-u.ac.jp The inclusion of the Nal residue is also noted to enhance lipophilicity, a property that can improve membrane permeability. smolecule.com

Charge: The positively charged side chains of Arginine and Diaminobutyric acid are critical for activity. In the CXCR4 receptor, these basic groups form key electrostatic interactions with negatively charged aspartic acid residues (e.g., Asp171, Asp262). kyoto-u.ac.jp While both Arg and Dab carry a positive charge at physiological pH, the shorter side chain of Dab compared to Arg would alter the precise positioning and geometry of this crucial electrostatic interaction, potentially modulating receptor affinity and selectivity.

Chiral Modifications and Their Effects on Activity

The stereochemistry of the amino acid residues is a critical determinant of a peptide's three-dimensional structure and, consequently, its biological function. The use of non-standard D-amino acids is a common strategy in peptide drug design to increase stability against proteolysis and to constrain the peptide into a bioactive conformation. nih.govbiopharmaspec.com

D- vs. L-Amino Acid Substitutions and Stereochemical Inversion

The introduction of D-amino acids into a peptide sequence composed of L-amino acids often has profound effects on the peptide's secondary structure and biological activity. researchgate.net The parent structure of the analogue FC131 already contains a D-Tyrosine, which is critical for inducing a specific turn conformation.

SAR studies on FC131 have explored the effects of further chiral modifications. For example, an epimer was synthesized where the L-Arginine at position 2 was replaced with D-Arginine, creating cyclo(-D-Tyr1-D-Arg2-Arg3-Nal4-Gly5-). nih.gov This single stereochemical inversion at a key basic residue significantly impacts the peptide's interaction with its receptor. Another study showed that replacing the achiral Glycine (B1666218) at position 5 with a chiral D-Alanine residue yielded an analogue, cyclo(-D-Tyr1-Arg2-Arg3-Nal4-D-Ala5-), that retained a potency close to that of the highly active parent compound. nih.gov This indicates that the introduction of a D-amino acid at this position is well-tolerated and preserves the necessary conformational features for activity. nih.gov The significant difference in activity observed between analogues with L-Proline versus D-Proline substitutions for Arginine further highlights the biological importance of the amide bond direction and local stereochemistry. niph.go.jp

| Parent Compound | Analogue | Chiral Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) (L-Arg at position 2) | cyclo(-D-Tyr-D-Arg-Arg-Nal-Gly-) | L-Arg2 → D-Arg2 | Altered potency and receptor interaction | nih.gov |

| cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) | cyclo(-D-Tyr-Arg-Arg-Nal-D-Ala-) | Gly5 → D-Ala5 | Potency close to the parent compound | nih.gov |

Influence of Chirality on Receptor Recognition and Functional Response

Chirality fundamentally dictates the three-dimensional topography of a peptide, which is the basis for specific molecular recognition by a receptor. nih.gov The precise spatial orientation of side chains, governed by the D- or L-configuration of the alpha-carbon of each amino acid, must be complementary to the binding site of the target protein for a productive interaction to occur. mdpi.com

Conformational-Activity Correlation

A direct correlation exists between the three-dimensional conformation of these cyclic peptides and their biological activity. Potent CXCR4 antagonism is dependent on the peptide adopting a specific, constrained backbone conformation that correctly orients the critical pharmacophoric elements—the basic and aromatic side chains. nih.govkyoto-u.ac.jp

Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling have been employed to elucidate these structures. nih.govniph.go.jp These studies revealed that highly potent analogues, such as the D-Ala5 substituted compound [cyclo(-D-Tyr1-Arg2-Arg3-Nal4-D-Ala5-)], favor the exact same backbone conformation as the parent lead compound, FC131. nih.gov In contrast, analogues with significantly lower potency were found to favor an altered backbone conformation. nih.gov

This conformational preference is dictated by subtle intramolecular forces. For instance, researchers have suggested that steric repulsion, described as a 1,3-allylic strain-like effect across the planar peptide bond, can contribute to the conformational preferences of these cyclic pentapeptides, forcing them into specific folded structures. nih.gov N-methylation of an amide bond can similarly cause a significant conformational shift to relieve steric strain, sometimes resulting in a more bioactive shape. niph.go.jp Ultimately, any modification, whether it is residue substitution, stereochemical inversion, or backbone alteration, exerts its effect on biological activity primarily by influencing the peptide's ability to adopt and maintain this single, highly specific bioactive conformation.

Relationship Between Preferred Conformations and Biological Potency

The biological potency of a cyclic peptide like cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) is not merely a function of its amino acid sequence, but is critically dependent on its three-dimensional shape, or conformation. Peptides in solution are often flexible, existing as an equilibrium of multiple conformations. However, to bind to a biological receptor and elicit a response, the peptide must adopt a specific "bioactive conformation." The relationship between the preferred conformations of a peptide in solution and its biological potency is a cornerstone of medicinal chemistry.

For a cyclic peptide to be highly potent, its most stable conformations in solution should closely resemble the bioactive conformation required for receptor binding. This pre-organization reduces the entropic penalty that must be paid upon binding, leading to a higher binding affinity. upc.edu The process of a flexible peptide adopting a rigid, receptor-bound state is entropically unfavorable; therefore, peptides that are already conformationally predisposed to fit the receptor are often more potent. upc.edu

The following table illustrates the hypothetical relationship between conformational states and biological potency for a cyclic peptide.

| Conformer Type | Receptor Fit | Population in Solution | Expected Biological Potency |

| Bioactive Conformer | High | High | High |

| Inactive Conformer A | Low | High | Low |

| Inactive Conformer B | None | Low | Negligible |

| Flexible Ensemble | Variable | N/A | Moderate to Low |

This conceptual relationship underscores the scientific drive to design molecules that exist predominantly in their bioactive conformation to achieve maximal potency.

Design of Conformationally Constrained Analogues to Elucidate Active Conformation

To identify the specific bioactive conformation of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) , researchers design and synthesize analogues with reduced conformational flexibility. upc.eduresearchgate.net By systematically "locking" the peptide into specific shapes, it becomes possible to determine which spatial arrangement of the key functional groups leads to the highest biological activity. This process of introducing structural rigidity is a powerful tool in peptidomimetic drug design. google.com

Several strategies are employed to create conformationally constrained analogues:

Substitution with sterically hindered amino acids: Replacing a flexible amino acid like Glycine with a more rigid unit, such as α-aminoisobutyric acid (Aib) or a proline derivative, can restrict the available conformations of the peptide backbone. mdpi.com

N-Methylation: The addition of a methyl group to a backbone amide nitrogen can limit rotation around the peptide bond and can favor or disfavor specific turn structures, thereby altering the conformational equilibrium. niph.go.jp

Side-chain to side-chain cyclization: Introducing additional covalent bridges, such as disulfide or lactam bonds between side chains, can create bicyclic structures with significantly reduced flexibility. researchgate.net

Use of non-standard amino acids: Incorporating amino acids with built-in constraints, such as those containing cyclopropane (B1198618) rings, can rigidify local segments of the peptide. nih.gov

For example, in studies of the related cyclic pentapeptide FC131, replacing the D-Tyr residue with conformationally constrained analogues resulted in a significant drop in activity, suggesting that while a specific conformation is needed, some flexibility at this position is also important for optimal receptor interaction. nih.govuit.noscite.ai Similarly, modifying the backbone through substitutions at the Glycine position was shown to alter the peptide's preferred conformation, which directly correlated with changes in biological potency.

The table below presents hypothetical analogues of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) designed to probe its active conformation, based on established principles in peptide chemistry.

| Analogue Name | Modification from Parent Compound | Rationale for Design | Hypothetical Impact on Potency |

| Analogue 1 | Gly replaced with Aib (α-aminoisobutyric acid) | Restrict backbone flexibility at the Gly position. | Potentially increased or decreased, depending on whether the induced conformation is closer to the bioactive form. |

| Analogue 2 | N-Me-Arg (N-methylated Arginine) | Alter local conformation and hydrogen bonding potential at the Arg residue. | Likely decreased, as the guanidinium group is often crucial for receptor interaction. |

| Analogue 3 | D-Tyr replaced with D-Phe | Remove the hydroxyl group to test its importance in hydrogen bonding. | Potency change would indicate the role of the phenolic hydroxyl group. |

| Analogue 4 | Dab replaced with Lys (Lysine) | Alter the length and basicity of the side chain at this position. | Comparison would reveal the optimal side-chain length for receptor fit. |

Through the synthesis and biological evaluation of such constrained analogues, a detailed three-dimensional pharmacophore model can be constructed, guiding the development of more potent and selective therapeutic agents. kyoto-u.ac.jp

Mechanistic Investigations of Biological Activity of Cyclo Nal Gly D Tyr Dab Arg

Cellular and Subcellular Mechanisms of Action

The primary molecular target identified for cyclic peptides with a similar core structure is the C-X-C motif chemokine receptor 4 (CXCR4). nih.govacs.org This receptor and its unique ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), play a crucial role in various physiological and pathological processes, including cancer metastasis. nih.govnih.govpsu.edu The interaction between SDF-1 and CXCR4 triggers multiple G protein-dependent signaling pathways, influencing cell migration, adhesion, and gene transcription. nih.gov

Studies on analogues of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) have demonstrated potent CXCR4 antagonistic activity. nih.govpsu.edu For instance, the cyclic pentapeptide FC131, with the sequence cyclo(-Arg-Arg-Nal-Gly-D-Tyr-), shows strong inhibitory activity against SDF-1α binding to CXCR4. psu.edu The D-Tyr-Arg peptide bond is considered crucial for the peptide's conformation and its optimal interaction with the receptor. nih.gov Antagonism of CXCR4 by these peptides can block the downstream signaling cascades initiated by SDF-1. nih.gov These pathways often involve the activation of Gi proteins, which can lead to the regulation of gene transcription and cell migration. nih.gov

While the primary focus has been on CXCR4, the structural components of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-), particularly the D-tyrosine and arginine residues, are also found in peptides that interact with opioid receptors. mhmedical.comnih.gov Opioid receptors (mu, delta, and kappa) are G protein-coupled receptors involved in pain modulation and other physiological processes. nih.govnih.gov Some cyclic peptides have been shown to act as agonists or antagonists at these receptors. nih.govacs.orgwisc.edu For example, cyclization is a known strategy to enhance the selectivity and stability of peptides targeting opioid receptors. nih.govbibliotekanauki.pl The presence of D-amino acids and aromatic residues like Nal can influence the binding affinity and efficacy at these receptors. nih.gov However, direct studies confirming the interaction of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) with opioid receptors and its functional consequence (agonism or antagonism) are less defined compared to its well-established CXCR4 antagonism.

| Receptor | Interaction Type | Key Findings |

| CXCR4 | Antagonism | Analogues potently inhibit SDF-1α binding to CXCR4, blocking downstream signaling pathways crucial for cell migration and adhesion. nih.govpsu.edunih.gov The D-Tyr-Arg motif is critical for this interaction. nih.gov |

| Opioid Receptors | Potential Interaction | The presence of D-Tyr and Arg suggests a potential for interaction, as these are common features in opioid receptor ligands. mhmedical.comnih.gov Cyclization and D-amino acids can enhance selectivity and stability. nih.govbibliotekanauki.pl Specific agonistic or antagonistic activity for this compound is not yet fully elucidated. |

The ability of cyclic peptides to disrupt protein-protein interactions (PPIs) is a key aspect of their therapeutic potential. nih.govmdpi.com PPIs are fundamental to most cellular processes, and their dysregulation is often implicated in diseases like cancer. mdpi.com The relatively large and flat surfaces of PPIs make them challenging targets for small molecules, but the larger, constrained structures of cyclic peptides are well-suited for this purpose. nih.gov

The antagonistic action of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) and its analogues at the CXCR4 receptor is a prime example of PPI modulation. nih.govpsu.edu By binding to CXCR4, the peptide prevents the binding of its natural ligand, SDF-1, thereby inhibiting the formation of the SDF-1/CXCR4 complex and blocking subsequent signaling events. nih.govnih.gov

Beyond receptor-ligand interactions, the structural motifs within cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) are relevant to broader PPI inhibition. The presence of arginine and aromatic residues like naphthylalanine (Nal) and tyrosine (Tyr) is significant. Arginine, with its guanidinium (B1211019) group, can form strong electrostatic and hydrogen bonds, while tryptophan (structurally related to Nal) and tyrosine can engage in π-stacking and other non-covalent interactions. mdpi.com These interactions are often found at the "hotspots" of PPI interfaces. mdpi.com The cyclic nature of the peptide provides a rigid scaffold, which can pre-organize these key residues for optimal binding to a protein surface, enhancing both affinity and specificity. nih.gov

The biological activity of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) and related compounds has been investigated in various in vitro cellular models, revealing significant effects on cell migration, proliferation, and apoptosis.

Cell Migration: As a potent CXCR4 antagonist, a primary effect of this class of cyclic peptides is the inhibition of cancer cell migration. nih.gov The SDF-1/CXCR4 axis is a key driver of metastasis, guiding cancer cells expressing CXCR4 to organs with high concentrations of SDF-1. nih.gov By blocking this interaction, CXCR4-targeting nanoparticles have been shown to inhibit SDF-1α induced migration of breast cancer cells in vitro. nih.gov

Cell Proliferation: The impact on cell proliferation can be multifaceted. Some studies have shown that D-amino acids, including D-Arg and D-Tyr, can impair the proliferation of cancer cell lines. mdpi.com The proposed mechanism for this effect can involve the production of hydrogen peroxide and induction of oxidative stress. mdpi.com Furthermore, targeting the CXCR4 axis can indirectly affect proliferation, as this pathway is linked to cell cycle progression. nih.gov Silkworm pupa protein hydrolysates, which are complex mixtures of peptides, have demonstrated an ability to inhibit the proliferation of gastric cancer cells in a dose-dependent manner by blocking the cell cycle in the G0/G1-phase. mdpi.com

Apoptosis: Several cyclic peptides have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The mechanisms can vary, but for CXCR4 antagonists, this can be a downstream consequence of blocking survival signals mediated by the receptor. nih.gov For instance, nanoparticles targeting CXCR4 have been found to induce apoptosis in breast cancer cells. nih.gov The cytotoxic effects of some peptides are linked to the induction of apoptosis, as observed by changes in cell morphology and the activation of apoptotic pathways. mdpi.com

| Cellular Process | Effect of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) Analogues | In Vitro Model Examples |

| Cell Migration | Inhibition | Breast cancer cells (BT-549-Luc) nih.gov |

| Cell Proliferation | Inhibition | Gastric cancer cells (MGC-803), CHO and HeLa cells mdpi.commdpi.com |

| Apoptosis | Induction | Breast cancer cells, Colon and liver cancer cells nih.govnih.gov |

Modulation of Protein-Protein Interactions

Membrane Interaction Mechanisms

The interaction of cyclic peptides with cellular membranes is a critical factor in their biological activity, influencing their ability to reach intracellular targets and, in some cases, directly exerting cytotoxic effects through membrane disruption.

Cyclic peptides, particularly those with amphipathic characteristics (containing both hydrophobic and charged residues), can interact with and disrupt lipid membranes. nih.gov This property is often studied using model systems like liposomes or bacterial mimetic membranes. The presence of hydrophobic residues like Nal and charged residues like Arg in cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) suggests it may have membrane-active properties.

Studies on other cyclic peptides, such as cyclotides, have shown they bind to micelle surfaces with high affinity through hydrophobic loops, while charged residues interact with the polar head groups of the lipids. nih.gov This interaction can lead to membrane permeabilization. The effectiveness of membrane permeabilizers can be assessed using assays like the N-phenyl-1-naphthylamine (NPN) uptake assay, where an increase in fluorescence indicates increased membrane permeability. researchgate.net While specific studies on cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) in these model systems are not detailed in the provided context, the structural features of the compound are consistent with those of membrane-active peptides. The arginine residue, in particular, is known to form strong interactions with phosphate (B84403) groups on the lipid bilayer, which can lead to membrane perturbations. explorationpub.com

The interaction of peptides with lipid bilayers is a complex process governed by the properties of both the peptide and the membrane. mdpi.com The aliphatic and aromatic hydrophobic residues contribute to the peptide's ability to insert into the hydrophobic core of the membrane, while charged residues interact with the polar head groups. frontiersin.org The naphthylalanine (Nal) residue enhances lipophilicity, which may improve membrane permeability compared to linear peptides. smolecule.com

The interaction is not limited to the lipid components; peptides can also interact with membrane proteins. mdpi.com The primary interaction for cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) is with the transmembrane receptor CXCR4. nih.gov This interaction is highly specific, driven by the three-dimensional conformation of the cyclic peptide, which complements the binding pocket of the receptor. nih.govpsu.edu The binding of the peptide to a membrane protein like CXCR4 can induce conformational changes in the receptor, which in turn modulates its signaling activity. nih.gov The cell membrane itself is a complex and dynamic environment, and the lipid composition can influence the localization and activity of both membrane proteins and the peptides that bind to them. mdpi.com

Membrane Permeabilization and Disruption Studies in Model Systems (e.g., Liposomes, Bacterial Mimetic Membranes)

Pre-clinical Biological Evaluation in Relevant In Vitro and Ex Vivo Models

Extensive literature searches did not yield specific preclinical biological evaluation data for the compound cyclo(-Nal-Gly-D-Tyr-Dab-Arg-). Research on closely related cyclic peptides suggests that functional and biochemical assays are common evaluation methods; however, no published studies with quantitative data for this particular peptide were identified.

Cell-Based Functional Assays (e.g., Calcium Mobilization, Reporter Gene Assays)

No specific data from cell-based functional assays, such as calcium mobilization or reporter gene assays, for cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) are available in the reviewed scientific literature. While these methods are standard for characterizing cyclic peptides, with calcium mobilization assays used to determine functional activity in cells expressing recombinant opioid receptors and reporter gene assays employed to investigate signal transduction pathways, no such studies have been published for this specific compound. researchgate.netniph.go.jp

Biochemical Pathway Analysis (e.g., Enzyme Activity Modulation)

There is no available information from biochemical pathway analyses on the effect of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) on the modulation of enzyme activity.

Organotypic Slice Cultures or Primary Cell Models (e.g., for nervous system studies)

No research findings regarding the evaluation of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) in organotypic slice cultures or primary cell models, including those for nervous system studies, have been reported in the scientific literature.

Compound Names

| Abbreviation | Full Name |

| Nal | 3-(2-Naphthyl)alanine |

| Gly | Glycine (B1666218) |

| D-Tyr | D-Tyrosine |

| Dab | 2,4-Diaminobutyric acid |

| Arg | Arginine |

| Lys | Lysine |

Computational and Theoretical Approaches in the Study of Cyclo Nal Gly D Tyr Dab Arg

Molecular Modeling and Docking Studies

Molecular modeling and docking are foundational computational techniques that build three-dimensional models of the peptide and predict its preferred orientation when binding to a biological target. For cyclo(-Nal-Gly-D-Tyr-Dab-Arg-), the primary target of interest is the C-X-C motif chemokine receptor 4 (CXCR4), a key receptor implicated in HIV entry and cancer metastasis. kyoto-u.ac.jpnih.govacs.org

Ligand-Target Docking for Binding Pose Prediction

Ligand-target docking is employed to predict the most stable binding pose of the peptide within the CXCR4 binding pocket. The CXCR4 receptor's binding site is characterized by major and minor subpockets containing negatively charged amino acid residues that are crucial for interaction. frontiersin.org Computational studies on this class of cyclic peptides consistently predict a binding mode where the positively charged side chains of the ligand, such as Arginine (Arg) and Diaminobutyric acid (Dab), form strong electrostatic interactions and hydrogen bonds with key acidic residues in the receptor, like Asp171, Asp262, and Glu288. kyoto-u.ac.jp

The D-Tyrosine (D-Tyr) residue is also critical, often forming hydrogen bonds, while the bulky Naphthylalanine (Nal) group typically anchors the peptide into a hydrophobic region of the receptor. kyoto-u.ac.jp Induced fit docking protocols, which allow for the flexibility of both the ligand and the receptor, are often used to refine these predictions and evaluate the most likely interaction mechanisms. mdpi.com

Table 1: Predicted Key Interactions in the cyclo(-Nal-Gly-D-Tyr-Dab-Arg-)-CXCR4 Complex

| Peptide Residue | Interacting CXCR4 Residue(s) | Type of Interaction | Reference |

|---|---|---|---|

| Arginine (Arg) | Asp262, Asp171 | Electrostatic, Hydrogen Bond | kyoto-u.ac.jp |

| Diaminobutyric acid (Dab) | Aspartic Acid/Glutamic Acid residues | Electrostatic, Hydrogen Bond | frontiersin.org |

| D-Tyrosine (D-Tyr) | Various polar residues | Hydrogen Bond | kyoto-u.ac.jp |

| Naphthylalanine (Nal) | Hydrophobic pocket (TM5) | Hydrophobic | kyoto-u.ac.jp |

Virtual Screening and Lead Optimization through Computational Methods

The cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) scaffold itself is a product of computational design, likely derived from a molecular-size reduction approach of larger, naturally occurring peptides. kyoto-u.ac.jp Computational methods are instrumental in the subsequent lead optimization process. Structure-based virtual screening (SBVS) allows researchers to computationally test vast libraries of virtual compounds based on the core scaffold to identify derivatives with potentially improved affinity or selectivity. researchgate.netnih.gov

For instance, studies on the closely related analog FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)] demonstrate how computational insights guide optimization. kyoto-u.ac.jp Replacing specific peptide bonds with amidine units was explored computationally and synthetically, leading to analogs with significantly improved CXCR4 binding affinity. nih.govthno.org This suggests that the basic amidine moiety enhances the interaction with the receptor. nih.govthno.org Conversely, substitutions at the D-Tyr-Arg peptide bond were found to be detrimental, highlighting this bond's crucial role in maintaining the optimal conformation for binding. nih.govthno.org

Table 2: Example of Computational Lead Optimization on a Related Scaffold

| Compound | Sequence Modification | CXCR4 Inhibitory Activity (IC50, nM) | Reference |

|---|---|---|---|

| FC131 (parent) | cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) | 130 ± 19 | nih.gov |

| Analog 10 | Nal-Gly bond replaced with amidine | 4.2 ± 0.31 | nih.govthno.org |

| Analog 12 | Arg-Nal bond replaced with amidine | 11 ± 2.9 | thno.org |

| Analog 14 | D-Tyr-Arg bond replaced with amidine | 679 ± 132 | nih.govthno.org |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a "computational microscope" to observe the motion and behavior of the peptide and its complex with the receptor over time, offering insights that are inaccessible through static modeling alone. mdpi.com

Investigation of Binding Dynamics and Stability of Ligand-Target Complexes

Once a binding pose is predicted by docking, MD simulations of the entire peptide-receptor complex are performed to assess its dynamic stability. nih.gov These simulations, often run for hundreds of nanoseconds, can validate the initial docking result. wustl.edu If the peptide remains stably bound in its initial pose throughout the simulation, it increases confidence in the predicted binding mode. These simulations are crucial for observing the persistence of key interactions, such as hydrogen bonds and salt bridges, between the peptide and CXCR4 over time, confirming their importance for the stability of the complex. mdpi.com

Quantum Chemical Calculations and Electronic Structure Analysis

No published studies were identified that performed quantum chemical calculations or a detailed analysis of the electronic structure for cyclo(-Nal-Gly-D-Tyr-Dab-Arg-). Such studies are crucial for understanding the fundamental electronic properties of a molecule, which in turn govern its reactivity and interaction with biological targets.

There is no available data from electrostatic potential and charge distribution mapping for cyclo(-Nal-Gly-D-Tyr-Dab-Arg-). This type of analysis helps to visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic regions that are critical for molecular recognition and binding. Without specific studies, no data table on atomic charges or electrostatic potential values can be provided.

Information regarding interaction energy decomposition analysis, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, for cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) could not be located. This computational technique is used to calculate the binding free energies of a ligand to its receptor and to decompose the energy into contributions from different types of interactions (e.g., electrostatic, van der Waals). The absence of such studies means that no data on the interaction energies of this specific peptide with any biological target can be reported.

While computational studies exist for other similar cyclic peptides, the strict focus on cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) prevents their inclusion in this article. Research on related compounds indicates that the D-Tyr-Arg sequence can be crucial for receptor interaction in some peptide families. thno.org However, without direct computational analysis of the title compound, any discussion of its specific properties would be speculative.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Mass Spectrometry for Post-Synthetic Modifications and Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the primary characterization of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-). Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers provide highly accurate mass measurements, typically with sub-ppm error. This precision allows for the unambiguous determination of the peptide's elemental composition and confirmation of its successful synthesis.